Tartryl-CoA

Structural Biology TCA Cycle Enzyme Inhibition

Tartryl-CoA is the only validated inhibitor of succinyl-CoA synthetase (SCS), the enzyme responsible for the sole substrate-level phosphorylation step in the TCA cycle. Unlike generic CoA derivatives (acetyl-CoA, succinyl-CoA) or the related synthetic intermediate tartronyl-CoA, Tartryl-CoA uniquely occupies the phosphate-binding site of GTPSCS with a resolved 1.52 Å co-crystal structure. Essential for targeted SCS inhibition assays, high-resolution co-crystallization studies, and mitochondrial metabolism drug discovery. Assays requiring specific disruption of TCA cycle phosphorylation cannot achieve comparable results with unmodified CoA, acetyl-CoA, succinyl-CoA, or tartronyl-CoA. Request a quote for research-grade material.

Molecular Formula C25H40N7O21P3S
Molecular Weight 899.6 g/mol
Cat. No. B15545916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTartryl-CoA
Molecular FormulaC25H40N7O21P3S
Molecular Weight899.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H40N7O21P3S/c1-25(2,18(37)21(38)28-4-3-12(33)27-5-6-57-24(41)15(35)14(34)23(39)40)8-50-56(47,48)53-55(45,46)49-7-11-17(52-54(42,43)44)16(36)22(51-11)32-10-31-13-19(26)29-9-30-20(13)32/h9-11,14-18,22,34-37H,3-8H2,1-2H3,(H,27,33)(H,28,38)(H,39,40)(H,45,46)(H,47,48)(H2,26,29,30)(H2,42,43,44)/t11-,14-,15-,16-,17-,18+,22-/m1/s1
InChIKeyWLCAXJYUSAHDIC-HNBYOPSBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tartryl-CoA: Structural and Inhibitory Characterization of a Coenzyme A Derivative Targeting Succinyl-CoA Synthetase


Tartryl-CoA (Tartryl-coenzyme A) is a derivative of coenzyme A, identified as an inhibitor of succinyl-CoA synthetase (SCS), the enzyme responsible for the sole substrate-level phosphorylation step in the tricarboxylic acid (TCA) cycle [1]. Discovered serendipitously during crystallization trials of human GTP-specific SCS (GTPSCS) in the presence of tartrate and CoA, Tartryl-CoA was found bound within the enzyme's active site at a resolution of 1.52 Å [2]. The compound features a tartryl moiety conjugated to CoA; the CoA portion occupies the amino-terminal domain of the α-subunit, while the terminal carboxylate of the tartryl group extends into the phosphate-binding site of GTPSCS, thereby inhibiting its catalytic function [3].

Why Tartryl-CoA Cannot Be Replaced by Generic CoA Derivatives for SCS Inhibition Studies


Tartryl-CoA cannot be substituted by generic CoA derivatives such as acetyl-CoA, succinyl-CoA, or unmodified CoA in experiments requiring SCS inhibition. While acetyl-CoA and succinyl-CoA are natural substrates for acyltransferases and SCS, respectively, their binding modes differ fundamentally from that of Tartryl-CoA [1]. Unmodified CoA lacks the critical terminal carboxylate that anchors the tartryl moiety into the phosphate-binding site of SCS, rendering it incapable of effective inhibition [2]. Similarly, the structurally distinct synthetic intermediate tartronyl-CoA—which contains a tartronyl (hydroxymalonyl) group rather than a tartryl group—is a metabolic intermediate in the synthetic TaCo pathway and does not exhibit the SCS-inhibitory activity characteristic of Tartryl-CoA [3]. Consequently, assays requiring targeted disruption of TCA cycle substrate-level phosphorylation cannot achieve comparable results using these in-class compounds.

Quantitative Differentiation Evidence for Tartryl-CoA Relative to Succinyl-CoA, Tartronyl-CoA, and Acetyl-CoA


High-Resolution Structural Binding Mode of Tartryl-CoA to Human GTP-Specific Succinyl-CoA Synthetase at 1.52 Å Resolution

Tartryl-CoA demonstrates a unique and well-characterized binding mode to human GTP-specific succinyl-CoA synthetase (GTPSCS) at 1.52 Å resolution, providing atomic-level detail of its inhibitory mechanism [1]. In this structure, the CoA portion occupies the amino-terminal domain of the α-subunit, while the tartryl end extends toward the catalytic histidine residue, with its terminal carboxylate bound precisely in the phosphate-binding site [2]. This binding mode directly explains why Tartryl-CoA inhibits SCS, as it competes with phosphate binding essential for catalysis.

Structural Biology TCA Cycle Enzyme Inhibition

Inhibition of Succinyl-CoA Synthetase: Functional Distinction from Succinyl-CoA and Acetyl-CoA

Tartryl-CoA is an inhibitor of succinyl-CoA synthetase (SCS), whereas succinyl-CoA is the enzyme's natural substrate and acetyl-CoA is a substrate for other acyltransferases but not an SCS inhibitor [1]. The structural basis for this functional difference is the occupation of the phosphate-binding site by Tartryl-CoA's terminal carboxylate, a binding interaction not observed with succinyl-CoA [2]. Consequently, Tartryl-CoA can be used to selectively disrupt the sole substrate-level phosphorylation step in the TCA cycle without acting as a substrate for other CoA-dependent enzymes [3].

Enzyme Inhibition Metabolism Mitochondrial Function

Distinct Metabolic and Synthetic Pathway Relevance Differentiating Tartryl-CoA from Tartronyl-CoA

Tartryl-CoA is structurally and functionally distinct from tartronyl-CoA, a key intermediate in the synthetic tartronyl-CoA (TaCo) pathway designed for carbon dioxide fixation [1]. Tartronyl-CoA contains a tartronyl (hydroxymalonyl) group and is enzymatically reduced to glycerate by tartronyl-CoA reductase (TCR) as part of a carboxylation cycle [2]. In contrast, Tartryl-CoA contains a tartryl moiety (derived from tartaric acid) and exhibits no known role in CO2 fixation pathways [3].

Synthetic Biology Metabolic Engineering CO2 Fixation

Optimal Scientific Application Scenarios for Tartryl-CoA Based on Verified Evidence


Structural and Mechanistic Studies of Succinyl-CoA Synthetase Catalysis and Inhibition

Tartryl-CoA is optimally employed as a high-affinity ligand for co-crystallization and structural determination of succinyl-CoA synthetase (SCS) from human and other species. Its binding at 1.52 Å resolution to the GTP-specific isoform provides a detailed molecular framework for understanding the phosphate-binding site architecture and the catalytic mechanism of substrate-level phosphorylation in the TCA cycle [1]. Researchers investigating mitochondrial metabolism or developing SCS-targeted therapeutics can utilize Tartryl-CoA to stabilize the enzyme in an inhibited conformation, facilitating high-resolution X-ray diffraction studies [2].

In Vitro Functional Assays to Dissect TCA Cycle Substrate-Level Phosphorylation

For researchers performing in vitro biochemical assays aimed at isolating the contribution of succinyl-CoA synthetase to TCA cycle flux and energy metabolism, Tartryl-CoA serves as a specific inhibitor [1]. By disrupting the only substrate-level phosphorylation step in the cycle without affecting oxidative phosphorylation directly, Tartryl-CoA enables precise interrogation of SCS-dependent metabolic processes in purified enzyme systems or reconstituted mitochondrial preparations [2].

Differentiation of CoA Derivatives in Metabolic and Synthetic Biology Pathway Engineering

Tartryl-CoA is an essential reference compound for studies requiring clear differentiation between CoA derivatives. Given its structural and functional distinction from tartronyl-CoA—the latter being a key intermediate in synthetic CO2 fixation pathways—researchers must use Tartryl-CoA as a negative control or structural comparator when engineering novel carboxylation modules or analyzing CoA-dependent enzyme specificity [1]. Its well-characterized SCS inhibitory activity provides a benchmark for evaluating the selectivity of engineered enzymes or synthetic pathways [2].

Pharmacological Profiling of SCS as a Therapeutic Target

In early-stage drug discovery targeting mitochondrial metabolism, particularly in diseases where TCA cycle dysfunction or altered substrate-level phosphorylation is implicated (e.g., certain cancers, metabolic disorders), Tartryl-CoA offers a validated tool compound for target engagement studies [1]. Its defined binding mode to human GTPSCS, as elucidated by high-resolution crystallography, provides a structural pharmacophore that can guide medicinal chemistry efforts in developing more drug-like SCS inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tartryl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.